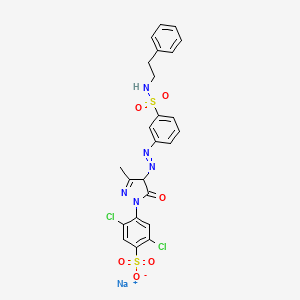
C.I. Acid yellow 61
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
C.I. Acid Yellow 61 is an azo dye belonging to the acid dye class. It is primarily used for coloring wool and polyamide textiles. This compound is known for its vibrant yellow color and is widely used in various industrial applications .
準備方法
The synthesis of C.I. Acid Yellow 61 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods often involve large-scale batch processes to produce the dye in significant quantities .
化学反応の分析
C.I. Acid Yellow 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The azo bond can be reduced to form aromatic amines.
Substitution: Various substituents can be introduced into the aromatic rings, altering the dye’s properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium dithionite for reduction. .
科学的研究の応用
C.I. Acid Yellow 61 has several scientific research applications:
Chemistry: It is used as a model compound in studies involving azo dyes and their degradation.
Biology: The dye is used in staining techniques to visualize biological tissues.
Medicine: Research is ongoing to explore its potential use in medical diagnostics.
Industry: It is widely used in the textile industry for dyeing wool and polyamide fabrics
作用機序
The mechanism of action of C.I. Acid Yellow 61 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in the coloration of the material. The pathways involved in its action include the formation of stable complexes with the substrate, ensuring long-lasting color .
類似化合物との比較
C.I. Acid Yellow 61 can be compared with other azo dyes such as C.I. Acid Yellow 19 and C.I. Acid Orange 7. While all these dyes belong to the same class, this compound is unique due to its specific molecular structure, which imparts distinct color properties and stability. Similar compounds include:
- C.I. Acid Yellow 19
- C.I. Acid Orange 7
- C.I. Acid Black 1 These compounds share similar chemical properties but differ in their specific applications and color characteristics .
生物活性
C.I. Acid Yellow 61, also known as a fluorescent dye, is a member of the azo dye family and is characterized by its vibrant yellow color. Its chemical structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in various fields, including toxicology, environmental science, and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential health effects, and applications in research.
This compound has the following chemical formula: C24H20Cl2N5NaO6S2. Its molecular weight is approximately 569.5 g/mol. The dye is soluble in water and exhibits fluorescent properties, which make it useful in various analytical applications.
| Property | Value |
|---|---|
| Chemical Formula | C24H20Cl2N5NaO6S2 |
| Molecular Weight | 569.5 g/mol |
| Solubility | Water-soluble |
| Fluorescence | Yes |
This compound exhibits several biological activities that can be attributed to its chemical structure:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may help mitigate oxidative stress in cells.
- Enzyme Induction : It acts as an inducer of specific enzymes such as microsomal P-450 and glutathione-S-transferase (GST), which are involved in detoxification processes .
- Cellular Interaction : The dye can interact with cellular components, potentially affecting cell morphology and function.
Toxicological Studies
Research indicates that exposure to this compound can lead to various health effects:
- Genotoxicity : Studies have demonstrated that certain azo dyes, including this compound, can undergo metabolic activation leading to the formation of reactive metabolites that may cause DNA damage .
- Carcinogenic Potential : Azo dyes have been associated with carcinogenic effects in animal models, raising concerns about their safety in consumer products and environmental exposure .
Case Studies
- Study on Cellular Toxicity : A study evaluated the cytotoxic effects of this compound on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death and oxidative stress markers when exposed to higher concentrations of the dye.
- Environmental Impact Assessment : Research conducted on aquatic ecosystems revealed that this compound can adversely affect aquatic life by disrupting endocrine functions in fish species exposed to contaminated waters.
Applications in Research
This compound is utilized in various research applications due to its fluorescent properties:
- Fluorescent Microscopy : The dye is employed as a marker in cellular imaging studies, allowing researchers to visualize cellular structures and processes.
- Environmental Monitoring : It serves as an indicator for assessing pollution levels in water bodies due to its solubility and stability in aquatic environments.
特性
CAS番号 |
12217-38-8 |
|---|---|
分子式 |
C24H20Cl2N5NaO6S2 |
分子量 |
632.5 g/mol |
IUPAC名 |
sodium;2,5-dichloro-4-[4-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C24H21Cl2N5O6S2.Na/c1-3-30(16-9-5-4-6-10-16)38(33,34)21-12-8-7-11-19(21)27-28-23-15(2)29-31(24(23)32)20-13-18(26)22(14-17(20)25)39(35,36)37;/h4-14,23H,3H2,1-2H3,(H,35,36,37);/q;+1/p-1 |
InChIキー |
QHIQXLZTEFYFMR-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















